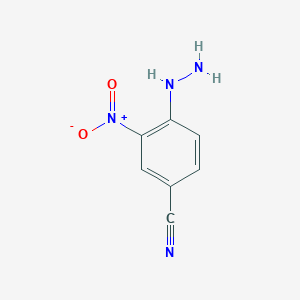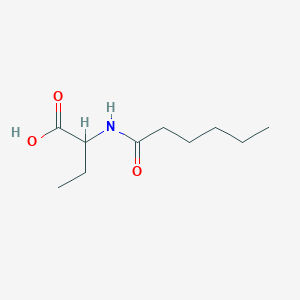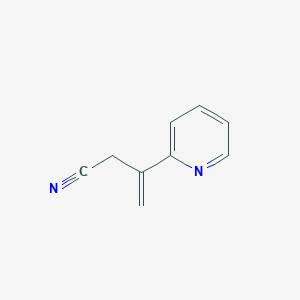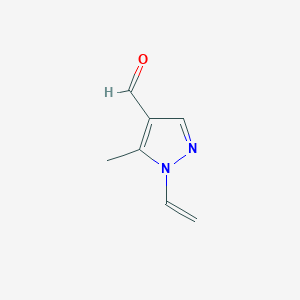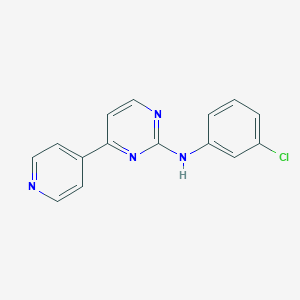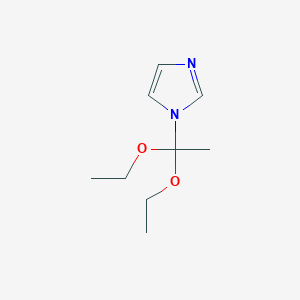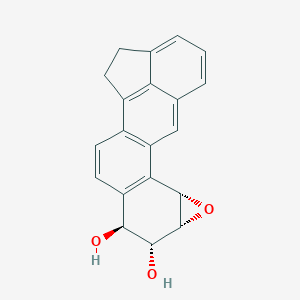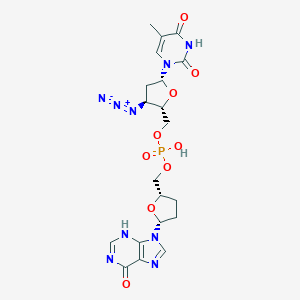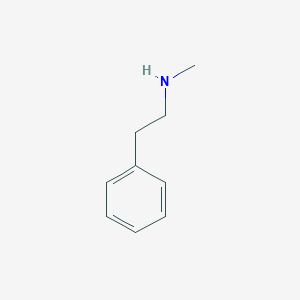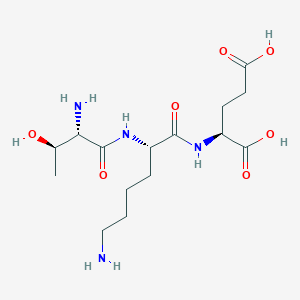
Threonyl-lysyl-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Threonyl-lysyl-glutamic acid (TKG) is a tripeptide that has gained attention in scientific research due to its potential biological activities. It is composed of three amino acids: threonine, lysine, and glutamic acid. TKG is synthesized through various methods, and its mechanism of action is still being studied. In
Wissenschaftliche Forschungsanwendungen
Amino Acid Production and Metabolic Pathways
Threonyl-lysyl-glutamic acid, as a part of amino acid studies, contributes to the understanding of amino acid production and metabolic pathways. Research has shown that certain bacterial strains, such as Methylobacillus glycogenes, are manipulated to produce amino acids like glutamic acid, threonine, and lysine. These studies are significant in the industrial production of amino acids, offering insights into fermentation processes and genetic engineering for amino acid synthesis (Motoyama et al., 1993).
Neurotransmitter Function and Transport
Research on L-glutamic acid, a component of threonyl-lysyl-glutamic acid, delves into its role as a major excitatory neurotransmitter in the mammalian central nervous system. The high affinity glutamate uptake system ensures the clearance of neurotoxic concentrations of glutamate, vital for maintaining neurological health. This research has implications for understanding and potentially treating neurodegenerative diseases (Gegelashvili & Schousboe, 1997).
Bacterial Amino Acid Secretion
The bacterium Corynebacterium glutamicum is known for its role in producing amino acids like L-glutamate, L-lysine, and L-threonine. Studies reveal how amino acids are exported from bacterial cells, including identifying genes responsible for this process. Understanding these mechanisms is crucial for enhancing amino acid production in industrial settings (Wachi, 2020).
Enzyme-Substrate Interactions and Catalysis
Research on enzyme-substrate interactions has shown that mutations in enzymes can lead to the formation of covalent bonds with substrates, providing insights into enzyme catalysis and substrate distortion. Such studies have implications for understanding enzymatic reactions and designing novel enzymes for industrial and medical applications (Kuroki et al., 1993).
Biotechnological Applications
Studies on poly(glutamic acid) and poly(lysine) have explored their synthesis and potential biomedical applications. These compounds are promising for drug delivery carriers, biological adhesives, and other medical materials due to their biodegradable and nontoxic nature (Shih et al., 2004).
Crystal Structure Analysis
Research on the crystal structure of L-lysyl-L-glutamic acid dihydrate contributes to the understanding of molecular conformations and interactions, which is essential for drug design and material science applications (Yennawar & Viswamitra, 2009).
Eigenschaften
CAS-Nummer |
122605-96-3 |
|---|---|
Produktname |
Threonyl-lysyl-glutamic acid |
Molekularformel |
C15H28N4O7 |
Molekulargewicht |
376.41 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H28N4O7/c1-8(20)12(17)14(24)18-9(4-2-3-7-16)13(23)19-10(15(25)26)5-6-11(21)22/h8-10,12,20H,2-7,16-17H2,1H3,(H,18,24)(H,19,23)(H,21,22)(H,25,26)/t8-,9+,10+,12+/m1/s1 |
InChI-Schlüssel |
SCSVNSNWUTYSFO-WDCWCFNPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O |
Andere CAS-Nummern |
122605-96-3 |
Sequenz |
TKE |
Synonyme |
Thr-Lys-Glu threonyl-lysyl-glutamic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



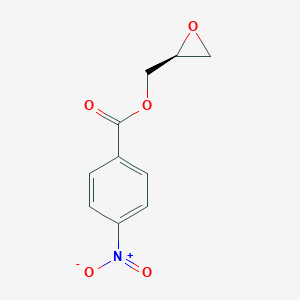
![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
